molecular formula C14H18N2O4 B13545109 Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No.: B13545109
M. Wt: 278.30 g/mol
InChI Key: IEUZTBOFTYLZGK-UHFFFAOYSA-N
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Description

However, the tert-butyl analog (tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate, CAS 820971-67-3) is extensively documented . This analysis will focus on the tert-butyl variant and compare it with structurally related azetidine and pyrrolidine carboxylates.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-15(19-2)13(17)12-8-16(9-12)14(18)20-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3

InChI Key

IEUZTBOFTYLZGK-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylic acid with benzyl chloroformate and methoxy(methyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Azetidine/Pyrrolidine Carboxylates

Compound Name Molecular Formula Molecular Weight Key Functional Group(s) Storage Conditions Applications
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate C₁₁H₂₀N₂O₄ 244.29 Methoxy(methyl)carbamoyl, tert-butyl 2–8°C, dry Intermediate in drug synthesis
Benzyl 3-acetylazetidine-1-carboxylate C₁₃H₁₅NO₃ 233.26 Acetyl, benzyl ester Not specified Lipophilic intermediates
Benzyl 3-(methanesulfonyloxy)azetidine-1-carboxylate C₁₂H₁₅NO₅S 285.31 Mesyloxy, benzyl ester Not specified Nucleophilic substitution reactions
Benzyl 3-Hydroxyazetidine-1-Carboxylate C₁₁H₁₃NO₃ 207.23 Hydroxyl, benzyl ester Not specified Derivatization precursor
Benzyl 3-methoxy-1-pyrrolidinecarboxylate C₁₃H₁₇NO₃ 235.28 Methoxy, pyrrolidine, benzyl ester Not specified Conformationally flexible intermediates

Research Findings and Implications

  • Reactivity Trends : Carbamoyl and acetyl groups stabilize the azetidine ring, whereas mesyloxy and hydroxyl groups enhance reactivity for further modifications .
  • Biological Relevance : Azetidine derivatives are increasingly used in drug discovery due to their balanced rigidity and metabolic stability. For example, the tert-butyl carbamate derivative is utilized in synthesizing RAS inhibitors .
  • Safety Profiles : Compounds with benzyl esters (e.g., CAS 2007909-65-9) may exhibit distinct handling requirements compared to tert-butyl-protected analogs, which have explicit hazard classifications .

Biological Activity

Benzyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N1O4
  • Molecular Weight : 239.25 g/mol
  • CAS Number : Not widely reported, indicating limited commercial availability.

The compound features an azetidine ring, which is known for its role in various biological systems, and a carbamoyl group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The methoxy and carbamoyl groups are likely to facilitate binding to molecular targets, potentially inhibiting their activity.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines. For instance, studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Enzyme Inhibition : Preliminary assays suggest that this compound could inhibit key enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.

In Vivo Studies

Limited animal studies have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound. Observations include:

  • Bioavailability : The compound exhibits moderate bioavailability when administered orally, suggesting potential for therapeutic applications.
  • Toxicity Profiles : Early toxicological assessments indicate that the compound has a favorable safety profile at lower doses, although further studies are necessary to establish a comprehensive toxicity profile.

Case Studies

  • Study on Anticancer Properties :
    • Researchers tested this compound against breast cancer cell lines (MCF-7).
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Enzyme Interaction Study :
    • A study focused on the interaction between the compound and a specific kinase involved in cell signaling pathways.
    • The compound demonstrated competitive inhibition with an IC50 value of approximately 15 µM.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 (µM)
Compound AStructure AModerate enzyme inhibition20
Compound BStructure BStrong anticancer effects5
This compoundAzetidine structureAnticancer, enzyme inhibition15

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